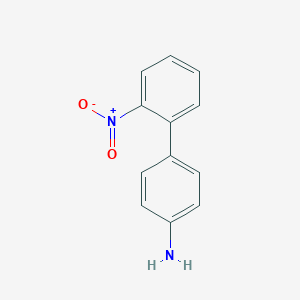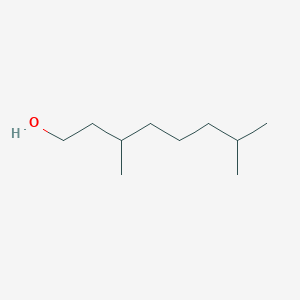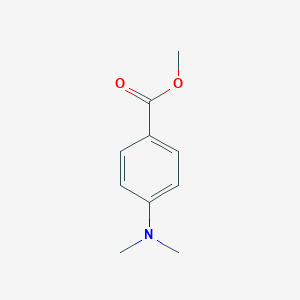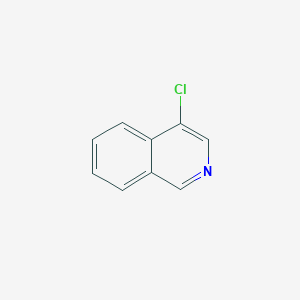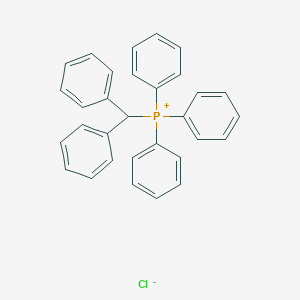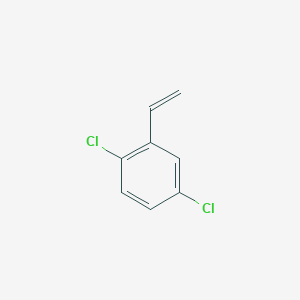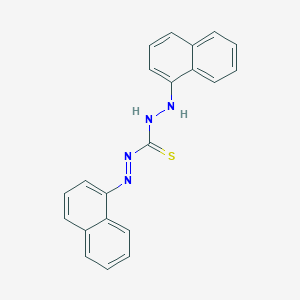
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea, also known as NANTU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. NANTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to bind to various metal ions, including copper, zinc, and nickel. The resulting complexes have been shown to exhibit various biological activities, including antitumor and antibacterial activities.
生化学的および生理学的効果
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its versatility. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be used as a ligand for metal ions, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of metal-organic frameworks and coordination polymers. However, one of the limitations of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its potential toxicity. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using this compound.
将来の方向性
There are several future directions for research involving 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea. One area of research could involve the synthesis of new derivatives of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea and the evaluation of their biological activities. Another area of research could involve the use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a building block for the synthesis of new metal-organic frameworks and coordination polymers. Finally, the potential use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a fluorescent probe for the detection of metal ions could be explored further.
合成法
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be synthesized using various methods, including the reaction of 1-naphthylamine with thiourea in the presence of acetic acid. Another method involves the reaction of 1-naphthylamine with naphthalene-1-carbaldehyde in the presence of thiourea and acetic acid. The resulting product is then purified using recrystallization or column chromatography.
科学的研究の応用
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a ligand for metal ions and as a fluorescent probe for the detection of metal ions. In materials science, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers.
特性
CAS番号 |
1170-16-7 |
|---|---|
製品名 |
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
分子式 |
C21H16N4S |
分子量 |
356.4 g/mol |
IUPAC名 |
1-(naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
InChI |
InChI=1S/C21H16N4S/c26-21(24-22-19-13-5-9-15-7-1-3-11-17(15)19)25-23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H,(H,24,26) |
InChIキー |
IDGHLUJOYVSROS-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2NN=C(N=NC3=CC=CC4=CC=CC=C43)S |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
その他のCAS番号 |
1170-16-7 |
同義語 |
3-(naphthalen-1-ylamino)-1-naphthalen-1-ylimino-thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



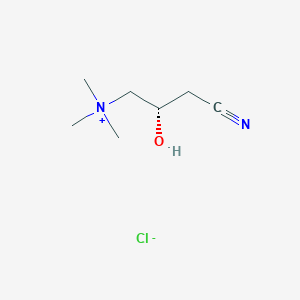

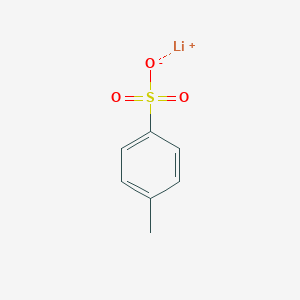
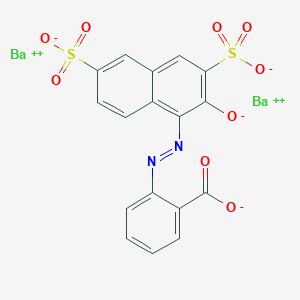
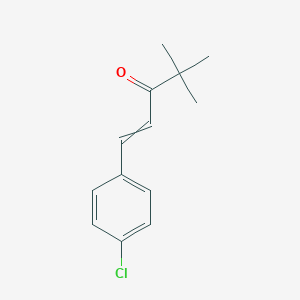
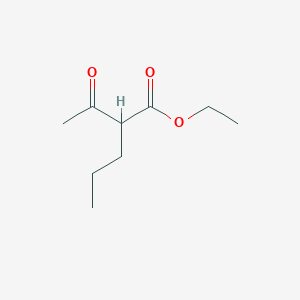
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
